molecular formula C30H30F21GdO6 B101175 Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate CAS No. 17631-67-3

Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Cat. No. B101175
CAS RN: 17631-67-3
M. Wt: 1042.8 g/mol
InChI Key: CBBCBBLWWOEEEE-VNGPFPIXSA-K
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Description

Gadolinium is a chemical element with the symbol Gd and atomic number 64 . It is a silvery-white metal that reacts with oxygen and water . Nearly all the known chemistry of gadolinium is that of the gadolinium three plus (3+) ion . This ion is colorless and has several unpaired electrons, giving it interesting magnetic properties .


Molecular Structure Analysis

The gadolinium ion is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom .


Chemical Reactions Analysis

Gadolinium-based contrast agents have been associated with nephrogenic systemic fibrosis in a small number of patients who have advanced kidney disease . Trace amounts of gadolinium have been observed in various organs after contrast exposure, even in patients with normal renal function .


Physical And Chemical Properties Analysis

Gadolinium is a solid at room temperature with a melting point of 1313°C and a boiling point of 3273°C . It has a density of 7.90 g/cm3 .

Safety And Hazards

Gadolinium-based contrast agents are generally safe, but they have been associated with a few adverse effects. These include acute reactions such as nausea, vomiting, headache, a metallic taste, injection site discomfort, warmth, paresthesias, and dizziness . Severe anaphylactoid reactions, including death, have been reported, although they are extremely rare .

properties

IUPAC Name

gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.Gd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/q;;;+3/p-3/b3*5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBCBBLWWOEEEE-VNGPFPIXSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30F21GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20331161
Record name Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadolinium(3+);(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

CAS RN

17631-67-3
Record name Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)gadolinium(III)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20331161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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